Cas no 5956-77-4 (Isotetrandrine)

Isotetrandrine structure
Produktname:Isotetrandrine
Isotetrandrine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- NCIStruc2_000039
- Berbamine methyl ether
- NCIMech_000062
- DTXSID501316772
- 23495-90-1
- (11S,31R)-16,36,37,54-tetramethoxy-12,32-dimethyl-11,12,13,14,31,32,33,34-octahydro-2,6-dioxa-1(7,1),3(8,1)-diisoquinolina-5(1,3),7(1,4)-dibenzenacyclooctaphane
- BDBM85444
- SW219720-1
- MLS002472978
- AKOS030497625
- CAS-518-34-3
- (R,S)-Tetrandrine
- SMR001397085
- HY-N6045
- 1-Isotetrandrine, (+/-)-
- 1-ISOTETRANDRINE
- CS-0032236
- 84T861CP2N
- Pheanthine (R,R)
- CHEMBL449690
- NCI77037
- Isotetrandrine, (+/-)-
- ISOTETRANDRINE, (+)-
- CCG-36288
- tetramethoxy(dimethyl)[?]
- (1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
- Berbaman, 6,6',7,12-tetramethoxy-2,2'-dimethyl- (9CI)
- UNII-84T861CP2N
- 6,6',7,12-Tetramethoxy-2,2'-dimethylberbaman
- NCGC00013832-02
- 5956-77-4
- O,O'-Dimethylstepholine
- HMS2226F20
- C7WJK43784
- NCGC00096942-01
- NCGC00013832-03
- Berbaman, 6,6',7,12-tetramethoxy-2,2'-dimethyl-
- (+/-)-Isotetrandrine
- TNP00326
- O-Methylberbamine
- O,O'-Dimethylobamegine
- 477-57-6
- Berbaman, 6,6',7,12-tetramethoxy-2,2'-dimethyl-, (+/-)-
- ISOTETRANDRINE [WHO-DD]
- Isotetrandrine
- Isosinomenine A
- UNII-C7WJK43784
- NCGC00013832
- CCRIS 6540
- MS-30800
- SCHEMBL718928
- 16H-1,24:6,9-DIETHENO-11,15-METHENO-2H-PYRIDO(2',3':17,18)(1,11)DIOXACYCLOEICOSINO(2,3,4-IJ)ISOQUINOLINE, 3,4,4A,5,16A,17,18,19-OCTAHYDRO-12,21,22,26-TETRAMETHOXY-4,17-DIMETHYL-, (4AS-(4AR*,16AS*))-
- NCGC00017376-01
- C38H42N2O6
- Isotetrandine
- (+)-Isotetrandrine
- NCIStruc1_000265
- Isosinomenin A
- 16H-1,24:6,9-DIETHENO-11,15-METHENO-2H-PYRIDO(2',3':17,18)(1,11)DIOXACYCLOEICOSINO(2,3,4-IJ)ISOQUINOLINE, 3,4,4A,5,16A,17,18,19-OCTAHYDRO-12,21,22,26-TETRAMETHOXY-4,17-DIMETHYL-, (4AS,16AR)-
- Isotetrandrine (R,S)
-
- Inchi: 1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+/m0/s1
- InChI-Schlüssel: WVTKBKWTSCPRNU-XZWHSSHBSA-N
- Lächelt: O1C2C(=CC3CCN(C)[C@@H](CC4C=CC(=CC=4)OC4C(=CC=C(C=4)C[C@@H]4C5C1=C(C(=CC=5CCN4C)OC)OC)OC)C=3C=2)OC
Berechnete Eigenschaften
- Genaue Masse: 622.30428706g/mol
- Monoisotopenmasse: 622.30428706g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 46
- Anzahl drehbarer Bindungen: 4
- Komplexität: 979
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.4
- Topologische Polaroberfläche: 61.9Ų
Isotetrandrine Verwandte Literatur
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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